molecular formula C17H11ClO2S B3406349 (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 304896-68-2

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B3406349
CAS RN: 304896-68-2
M. Wt: 314.8 g/mol
InChI Key: YUDCWXUALNODNN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by Pfizer Inc. as a part of their research program to develop new drugs for the treatment of various diseases. Since then, CP-544326 has been investigated for its effects on a variety of biological processes, including inflammation, cancer, and neurological disorders.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that is frequently overexpressed in cancer cells and is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of various enzymes involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells, inhibit their migration and invasion, and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one is its specificity for certain signaling pathways, such as NF-κB and STAT3. This specificity allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other inhibitors of these pathways. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one. One area of interest is the development of more potent analogs of this compound that can be used in clinical settings. Another area of interest is the investigation of this compound as a potential therapy for neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on other cellular processes.

Scientific Research Applications

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been investigated for its potential anti-cancer effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.

properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2S/c18-13-4-1-3-12(11-13)16-9-7-14(20-16)6-8-15(19)17-5-2-10-21-17/h1-11H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDCWXUALNODNN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one
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(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 3
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 4
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 5
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 6
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one

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